Cas no 104774-88-1 (4-(3-Fluorophenyl)piperidine)

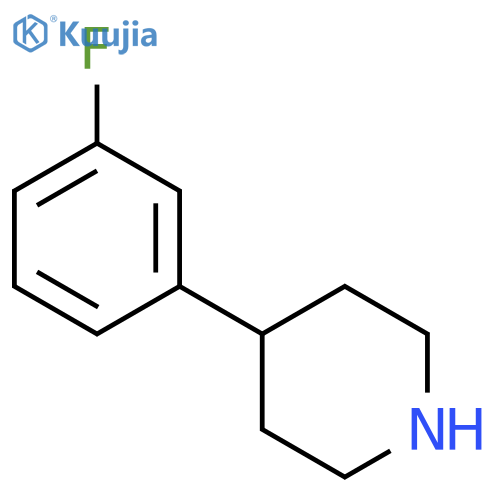

4-(3-Fluorophenyl)piperidine structure

商品名:4-(3-Fluorophenyl)piperidine

CAS番号:104774-88-1

MF:C11H14FN

メガワット:179.233966350555

MDL:MFCD05189920

CID:135118

PubChem ID:13843003

4-(3-Fluorophenyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(3-Fluorophenyl)piperidine

- 4-(3-Fluoro-phenyl)-piperidine

- Piperidine,4-(3-fluorophenyl)-

- Piperidine,4-(3-fluorophenyl)

- Q-102119

- EN300-146316

- 104774-88-1

- BCYGJJOHAFKLLF-UHFFFAOYSA-N

- AKOS000209085

- FT-0630288

- CS-0171125

- BB 0253452

- AS-37432

- DTXSID00551082

- 4-(3-fluoro-phenyl)-piperidine, AldrichCPR

- F8880-3544

- MFCD05189920

- SCHEMBL378006

- AB21594

- Piperidine, 4-(3-fluorophenyl)-

- DB-031657

- 4-(3-fluorophenyl)-piperidine

- DTXCID60501866

- 676-129-7

-

- MDL: MFCD05189920

- インチ: InChI=1S/C11H14FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2

- InChIKey: BCYGJJOHAFKLLF-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)F)C2CCNCC2

計算された属性

- せいみつぶんしりょう: 179.11100

- どういたいしつりょう: 179.111027613g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- 密度みつど: 1.048

- ふってん: 256 ºC

- フラッシュポイント: 108 ºC

- PSA: 12.03000

- LogP: 2.62150

4-(3-Fluorophenyl)piperidine セキュリティ情報

4-(3-Fluorophenyl)piperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(3-Fluorophenyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-146316-0.1g |

4-(3-fluorophenyl)piperidine |

104774-88-1 | 95.0% | 0.1g |

$34.0 | 2025-02-21 | |

| Enamine | EN300-146316-0.5g |

4-(3-fluorophenyl)piperidine |

104774-88-1 | 95.0% | 0.5g |

$75.0 | 2025-02-21 | |

| Life Chemicals | F8880-3544-10g |

4-(3-fluorophenyl)piperidine |

104774-88-1 | 95%+ | 10g |

$730.0 | 2023-09-06 | |

| Fluorochem | 040343-10g |

4-(3-Fluoro-phenyl)-piperidine |

104774-88-1 | 97% | 10g |

£846.00 | 2022-03-01 | |

| Life Chemicals | F8880-3544-2.5g |

4-(3-fluorophenyl)piperidine |

104774-88-1 | 95%+ | 2.5g |

$260.0 | 2023-09-06 | |

| AstaTech | 58671-1/G |

4-(3-FLUORO-PHENYL)-PIPERIDINE |

104774-88-1 | 97% | 1g |

$164 | 2023-09-16 | |

| AstaTech | 58671-10/G |

4-(3-FLUORO-PHENYL)-PIPERIDINE |

104774-88-1 | 97% | 10g |

$740 | 2023-09-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10025-5G |

4-(3-fluorophenyl)piperidine |

104774-88-1 | 95% | 5g |

¥ 4,752.00 | 2023-03-16 | |

| Fluorochem | 040343-5g |

4-(3-Fluoro-phenyl)-piperidine |

104774-88-1 | 97% | 5g |

£564.00 | 2022-03-01 | |

| Ambeed | A303648-10g |

4-(3-Fluorophenyl)piperidine |

104774-88-1 | 97% | 10g |

$725.0 | 2024-04-26 |

4-(3-Fluorophenyl)piperidine 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

104774-88-1 (4-(3-Fluorophenyl)piperidine) 関連製品

- 37656-48-7(4-(4-Fluorophenyl)piperidine)

- 676495-94-6(3-(4-Fluorophenyl)piperidine)

- 92822-02-1(4-(4-Fluorobenzyl)piperidine)

- 202126-85-0(4-[(3-fluorophenyl)methyl]piperidine)

- 382637-47-0(3-(4-Fluorobenzyl)piperidine)

- 275815-80-0((3S)-3-[(4-fluorophenyl)methyl]piperidine)

- 412310-88-4(4-(3,5-Difluorophenyl)piperidine)

- 795261-46-0(3-(3-Fluorophenyl)methylpiperidine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:104774-88-1)4-(3-Fluorophenyl)piperidine

清らかである:99%

はかる:10g

価格 ($):652.0